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Abstract
The Target of Rapamycin (TOR) signaling pathway is a critical regulator of cell growth,

proliferation, and metabolism. While the TOR Complex 1 (TORC1) is effectively studied using

the allosteric inhibitor rapamycin, the rapamycin-insensitive TOR Complex 2 (TORC2) has

remained more elusive. This technical guide provides an in-depth overview of QL-IX-55, a

potent and selective ATP-competitive inhibitor of both TORC1 and TORC2, with a particular

focus on its utility as a chemical probe for elucidating TORC2 function, primarily in the model

organism Saccharomyces cerevisiae. This document details the mechanism of action of QL-IX-
55, presents its inhibitory profile in a structured format, provides detailed experimental

protocols for its use, and visualizes the relevant signaling pathways and experimental

workflows.

Introduction: The Challenge of Studying TORC2
The TOR pathway is centered around two distinct multiprotein complexes: TORC1 and TORC2.

In the budding yeast S. cerevisiae, TORC1 is composed of either Tor1 or Tor2 kinases, along

with Kog1, Tco89, and Lst8. TORC2, on the other hand, exclusively contains the Tor2 kinase, in

complex with Avo1, Avo2, Avo3, Bit61, and Lst8.[1] A key distinction between these complexes

is their sensitivity to the macrolide inhibitor rapamycin. Rapamycin, in complex with FKBP12,

allosterically inhibits TORC1, but not TORC2.[1] This rapamycin insensitivity has historically

hindered the pharmacological dissection of TORC2-specific functions.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b1139353?utm_src=pdf-interest
https://www.benchchem.com/product/b1139353?utm_src=pdf-body
https://www.benchchem.com/product/b1139353?utm_src=pdf-body
https://www.benchchem.com/product/b1139353?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3376217/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3376217/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139353?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The development of ATP-competitive TOR kinase inhibitors has provided a crucial

breakthrough, allowing for the direct inhibition of both TORC1 and TORC2. QL-IX-55 has

emerged as a valuable tool in this class, enabling researchers to probe the once inaccessible

functions of TORC2.

QL-IX-55: An ATP-Competitive TORC1/TORC2
Inhibitor
QL-IX-55 is a structural analog of Torin1 and functions as an ATP-competitive inhibitor of the

TOR kinases.[1] Unlike rapamycin, which binds to the FRB domain, QL-IX-55 targets the ATP-

binding site of the kinase domain of both Tor1 and Tor2. This mechanism allows it to potently

inhibit the kinase activity of both TORC1 and TORC2.

Data Presentation: Quantitative Inhibitory Profile
The following table summarizes the quantitative data for QL-IX-55 and other relevant TOR

inhibitors. This data is primarily derived from studies in S. cerevisiae.
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IC50
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TORC1/TO

RC2
~50 nM <50 nM 163 nM

ATP-
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e

[1]

Torin1
TORC1/TO

RC2
~500 nM

250-500

nM
450 nM

ATP-

Competitiv

e

[1]

Rapamycin TORC1
Inhibits

TORC1
Inactive - Allosteric [1]

PP242
mTORC1/

mTORC2
- -

Not growth

inhibitory

up to 1 µM

in yeast

ATP-

Competitiv

e

[1]

AZD8055
mTORC1/

mTORC2
- -

Not growth

inhibitory

up to 1 µM

in yeast

ATP-

Competitiv

e

[1]

Note: GI50 values for yeast growth were determined using a drug-sensitized yeast strain

(RDY98) to overcome drug efflux.[1]

Mandatory Visualizations
Signaling Pathways

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3376217/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3376217/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3376217/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3376217/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3376217/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3376217/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139353?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extracellular

Plasma Membrane

Cytoplasm

Plasma Membrane
Stress

TORC2
(Tor2, Avo1, Avo2, Avo3, Lst8, Bit61)

Activates

Ypk1

Phosphorylates
(Activates)

Actin Cytoskeleton
Polarization Endocytosis Sphingolipid

Biosynthesis

QL-IX-55

Inhibits (ATP-competitive)

TORC1

Inhibits (ATP-competitive)

Rapamycin

Inhibits (Allosteric)

Click to download full resolution via product page

Caption: TORC2 signaling pathway in S. cerevisiae and points of inhibition.
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Caption: Workflow for discovery and characterization of QL-IX-55.
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The following protocols are based on the methodologies described in the primary literature

characterizing QL-IX-55 and related compounds.

In Vitro TORC1/TORC2 Immunoprecipitation (IP) Kinase
Assay
This assay measures the direct inhibitory effect of QL-IX-55 on the kinase activity of

immunoprecipitated TORC1 and TORC2 from yeast.

Materials:

Yeast strains expressing tagged TORC1 (e.g., Kog1-TAP) or TORC2 (e.g., Avo3-TAP)

components.

Lysis Buffer: 50 mM HEPES-KOH (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 0.2%

Triton X-100, 10% glycerol, supplemented with protease and phosphatase inhibitors.

Wash Buffer: Lysis buffer with 0.5% Triton X-100.

Kinase Assay Buffer: 25 mM HEPES-KOH (pH 7.5), 10 mM MgCl2, 1 mM DTT.

Substrate: Recombinant PHAS-I (4E-BP1) or Ypk1 (inactive).

[γ-³²P]ATP.

QL-IX-55 stock solution in DMSO.

IgG Sepharose beads.

SDS-PAGE and autoradiography equipment.

Procedure:

Grow yeast cells to mid-log phase and harvest by centrifugation.

Lyse cells in Lysis Buffer using glass beads.

Clarify the lysate by centrifugation.
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Incubate the supernatant with IgG Sepharose beads to immunoprecipitate the TAP-tagged

TOR complex.

Wash the beads extensively with Wash Buffer, followed by a final wash with Kinase Assay

Buffer.

Resuspend the beads in Kinase Assay Buffer.

Set up kinase reactions in a final volume of 30 µL containing the immunoprecipitated TOR

complex, substrate, and varying concentrations of QL-IX-55 (or DMSO as a control).

Pre-incubate for 10 minutes at 30°C.

Initiate the reaction by adding [γ-³²P]ATP to a final concentration of 100 µM.

Incubate for 20 minutes at 30°C.

Stop the reaction by adding SDS-PAGE sample buffer and boiling.

Separate the reaction products by SDS-PAGE.

Visualize phosphorylated substrate by autoradiography and quantify using a

phosphorimager.

Calculate IC50 values by fitting the data to a dose-response curve.

ATP Competition Assay
This assay determines whether QL-IX-55 inhibits TORC2 in an ATP-competitive manner.

Materials:

Immunoprecipitated TORC2 (as described in 4.1).

Kinase Assay Buffer.

Recombinant Ypk1 (inactive) as a substrate.

[γ-³²P]ATP.
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Varying concentrations of non-radioactive ATP.

A fixed, inhibitory concentration of QL-IX-55.

SDS-PAGE and autoradiography equipment.

Procedure:

Set up kinase reactions with immunoprecipitated TORC2 and Ypk1 substrate.

Add a fixed concentration of QL-IX-55 (e.g., at its IC50 or IC80).

Add varying concentrations of ATP, keeping the amount of [γ-³²P]ATP constant.

Incubate and process the reactions as described in the IP Kinase Assay protocol.

Plot the kinase activity against the ATP concentration. An increase in the apparent Km of ATP

in the presence of QL-IX-55 indicates ATP-competitive inhibition.

Ypk1 Phosphorylation Western Blot
This cellular assay assesses the in vivo inhibition of TORC2 by measuring the phosphorylation

of its direct substrate, Ypk1.

Materials:

Yeast cells.

QL-IX-55 and Rapamycin.

Yeast protein extraction buffer (e.g., TCA precipitation or urea/SDS lysis buffer).

Primary antibody against phosphorylated Ypk1 (e.g., anti-phospho-T662).

Primary antibody against total Ypk1 (for loading control).

HRP-conjugated secondary antibody.

SDS-PAGE and Western blotting equipment.
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Chemiluminescence detection reagents.

Procedure:

Grow yeast cells to mid-log phase.

Treat cells with varying concentrations of QL-IX-55, rapamycin, or DMSO for a specified time

(e.g., 30 minutes).

Harvest cells and prepare protein extracts.

Determine protein concentration using a standard assay (e.g., BCA).

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

Block the membrane (e.g., with 5% BSA in TBST).

Incubate with the primary antibody against phospho-Ypk1 overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

Detect the signal using a chemiluminescence substrate.

Strip the membrane and re-probe with an antibody against total Ypk1 to confirm equal

loading.

Northern Blot for TORC2-Dependent Gene Expression
This assay measures changes in the mRNA levels of genes known to be regulated by TORC2.

Materials:

Yeast cells.

QL-IX-55 and Rapamycin.

RNA extraction reagents (e.g., hot acid phenol method).

Formaldehyde-agarose gel electrophoresis system.
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Nylon membrane.

UV cross-linker.

Radioactively labeled DNA probes for TORC2-dependent genes (YLR194C, CMK2, DIA1)

and TORC1-dependent genes (RPL30, CIT2, GAP1) as controls.

Hybridization buffer and wash solutions.

Phosphorimager.

Procedure:

Treat yeast cells with QL-IX-55, rapamycin, or DMSO as in the Western blot protocol.

Extract total RNA from the treated cells.

Separate the RNA by formaldehyde-agarose gel electrophoresis.

Transfer the RNA to a nylon membrane and UV cross-link.

Pre-hybridize the membrane.

Hybridize with a radioactively labeled DNA probe for the gene of interest overnight.

Wash the membrane to remove unbound probe.

Expose the membrane to a phosphor screen and quantify the signal.

Strip the membrane and re-probe for a loading control gene (e.g., ACT1).

Conclusion
QL-IX-55 is a powerful chemical tool for the investigation of TORC2 signaling. Its ATP-

competitive mechanism of action allows for the direct inhibition of TORC2 kinase activity in a

manner that is distinct from the allosteric inhibition of TORC1 by rapamycin. This technical

guide provides a comprehensive resource for researchers aiming to utilize QL-IX-55 to dissect

the rapamycin-insensitive functions of TORC2. The provided data, visualizations, and detailed
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protocols serve as a foundation for designing and executing experiments to further our

understanding of this critical signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Selective ATP-competitive Inhibitors of TOR Suppress Rapamycin Insensitive Function of
TORC2 in S. cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [QL-IX-55: A Technical Guide to Probing Rapamycin-
Insensitive TORC2 Function]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1139353#ql-ix-55-as-a-probe-for-rapamycin-
insensitive-torc2-function]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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